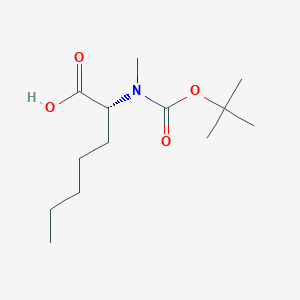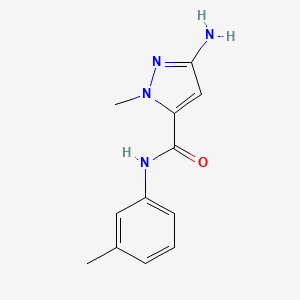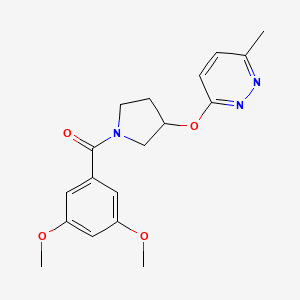![molecular formula C16H14ClF3N4O3 B2990365 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1-(3-methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile CAS No. 338399-23-8](/img/structure/B2990365.png)
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1-(3-methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethylpyridines are a class of compounds that have found use in various industries, including pharmaceuticals and agrochemicals . The trifluoromethyl group and the pyridine ring are both known to impart unique physicochemical properties to the compounds they are part of .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Trifluoromethyl groups are known to increase the lipophilicity of compounds, which can affect their absorption and distribution in the body .Scientific Research Applications
Synthesis Techniques
- Pyrimidine derivatives, including structures similar to the compound , are synthesized through various methods, demonstrating the versatility and interest in this class of compounds due to their potential applications. For instance, the catalytic hydrogenation of certain precursors yields hydroxymethylpyrimidines, which are crucial intermediates for further chemical reactions (Francisco Perandones & J. Soto, 1998).
Antiviral Activity
- Some pyrimidine derivatives show notable antiviral activities. For example, specific 5-substituted 2,4-diaminopyrimidine derivatives have shown marked inhibition of retrovirus replication in cell culture, highlighting the potential of pyrimidine derivatives in antiviral drug development (D. Hocková et al., 2003).
Structural Analysis and Spectroscopy
- Structural and spectroscopic analysis of pyrimidine derivatives provides insights into their chemical behavior and potential applications. Studies have examined the structural differences in pyrimidine derivatives through X-ray diffraction, FT-IR, FT-R, and NMR spectroscopy, contributing to the understanding of their chemical properties and interactions (Marina Tranfić et al., 2011).
Applications in Material Science
- Pyrimidine derivatives are utilized in material science, for example, in the synthesis of heteroarylmethylphosphonates, which are important for the development of new materials and chemical compounds with unique properties (M. Drescher et al., 1991).
Pharmaceutical Applications
- The synthesis of pyrimidine analogs, such as those labeled with radioactive isotopes, shows the importance of these compounds in pharmaceutical applications, particularly in diagnostic imaging and potentially in targeted therapy (M. Alauddin et al., 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-1-(3-methoxypropyl)-2,4-dioxopyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N4O3/c1-27-4-2-3-23-8-10(6-21)14(25)24(15(23)26)9-13-12(17)5-11(7-22-13)16(18,19)20/h5,7-8H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDWLFFUJVTADA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=C(C(=O)N(C1=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1-(3-methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(1-Methylpiperidin-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2990290.png)
![methyl 4-(2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2990291.png)
![N-(2-Chlorophenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2990293.png)

![N-[(4-Fluorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)prop-2-enamide](/img/structure/B2990297.png)


![2-(Oxan-4-yl)-5-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2990301.png)

![(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol](/img/structure/B2990304.png)